

ENMD-1198 solubility issues and solutions

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Compound of Interest

Compound Name: ENMD-1198

Cat. No.: B1684617

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Technical Support Center: ENMD-1198

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **ENMD-1198**. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: What is **ENMD-1198**? A1: **ENMD-1198** is an orally active, small molecule analog of 2-methoxyestradiol (2ME2).^{[1][2]} It functions as a microtubule destabilizing agent by binding to the colchicine site on tubulin, leading to cell cycle arrest at the G2/M phase and apoptosis.^{[3][4]} Its primary mechanisms of action include the inhibition of key transcription factors like HIF-1 α , NF- κ B, and Stat3, giving it both anti-proliferative and anti-angiogenic properties.^{[1][2][5][6]}

Q2: What is the recommended solvent for creating a stock solution of **ENMD-1198**? A2: The recommended solvent for creating a stock solution of **ENMD-1198** is dimethyl sulfoxide (DMSO).^{[6][7][8][9]}

Q3: How should I store **ENMD-1198**? A3: **ENMD-1198** powder should be stored at -20°C for long-term stability (up to 3 years).^[9] Stock solutions prepared in DMSO should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.^[9]

Data Presentation: Solubility

The following table summarizes the known solubility parameters for **ENMD-1198**.

Solvent/Formulation	Concentration	Notes
DMSO	60-100 mg/mL	Solubilization may require ultrasonic treatment and warming.[7][9] As DMSO is hygroscopic, using a newly opened bottle is recommended for best results.[9]
In Vivo Formulation 1	2.5 mg/mL	A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[9]
In Vivo Formulation 2	2 mg/mL	A mixture of DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH ₂ O.[10]
Aqueous Media (e.g., Cell Culture Media, PBS)	Very Low	Direct dilution of concentrated DMSO stocks into aqueous media is likely to cause precipitation.[10]

Troubleshooting Guide

Q4: My **ENMD-1198** precipitated when I added the DMSO stock solution to my aqueous cell culture medium. What went wrong? A4: This is a common issue caused by the poor aqueous solubility of **ENMD-1198**. When a highly concentrated DMSO stock is rapidly diluted into an aqueous buffer or medium, the solvent environment changes abruptly. DMSO is miscible with water, but the compound dissolved in it may not be soluble in the resulting DMSO/water mixture, causing it to precipitate out of solution.[10]

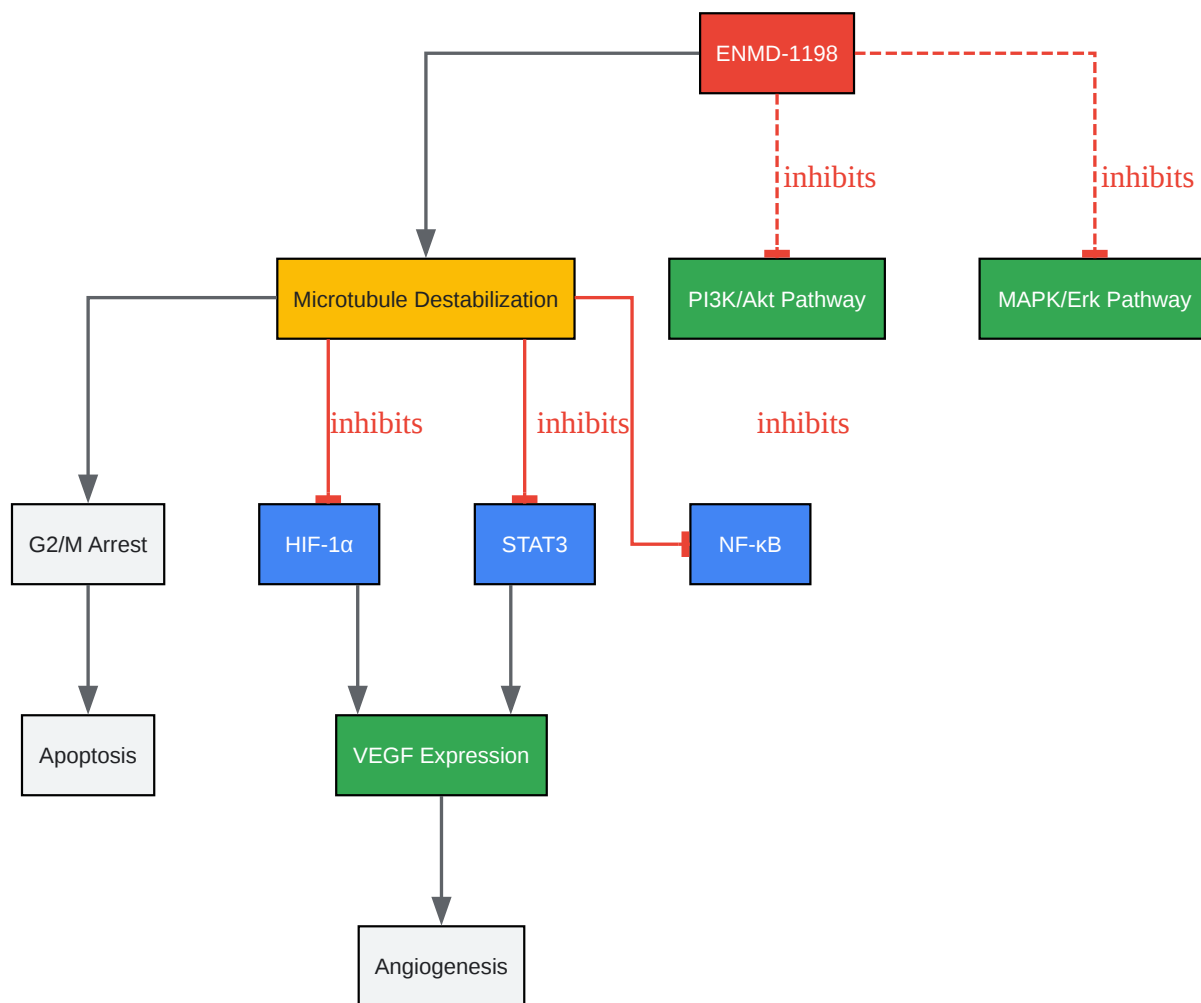
Q5: How can I prevent **ENMD-1198** from precipitating when preparing working solutions for in vitro experiments? A5: To prevent precipitation, it is crucial to avoid adding the concentrated DMSO stock directly to the aqueous medium. Instead, perform a serial dilution. First, create an intermediate dilution of your stock in 100% DMSO, and then add this less concentrated solution to your final aqueous medium.[10] This gradual reduction in concentration helps keep the compound in solution. For a detailed workflow, see Experimental Protocol 2.

Q6: I need to administer **ENMD-1198** to animals. What formulation should I use to ensure solubility and bioavailability? A6: Due to its low water solubility, a simple aqueous solution is not suitable for in vivo administration. A co-solvent formulation is required to maintain solubility. A commonly used oral gavage formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline or PBS.[9][10] This creates a vehicle that can effectively deliver the compound. For a detailed preparation method, see Experimental Protocol 3.

Q7: Are there any advanced formulation strategies to overcome the solubility limitations of **ENMD-1198**? A7: Yes, for compounds with poor water solubility like **ENMD-1198** and its parent compound 2-methoxyestradiol, advanced formulation techniques can be explored. These include:

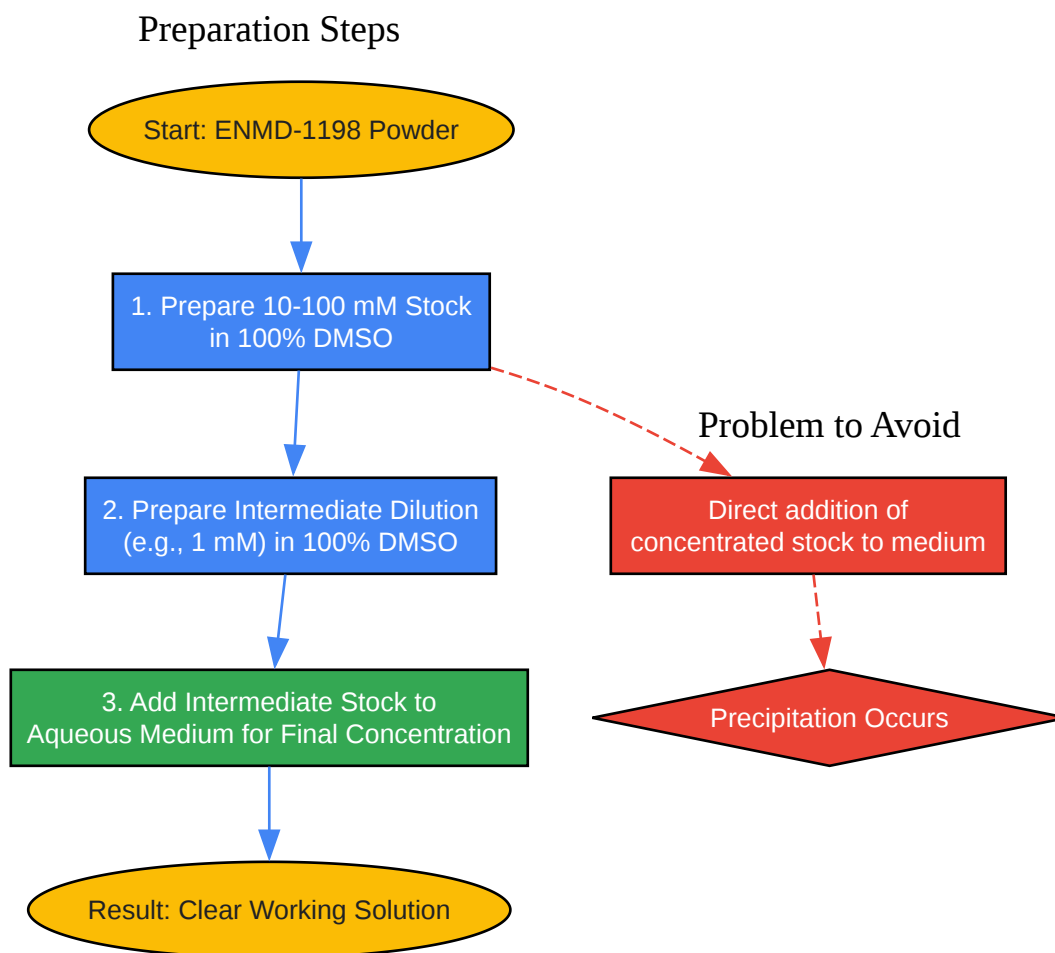
- **Cyclodextrin Inclusion Complexes:** Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, forming a complex that is more water-soluble.[11][12][13]
- **Nanoparticle Formulations:** Encapsulating the drug into nanoparticles can improve its dissolution rate and bioavailability.[14] These methods require specialized formulation development and are typically considered when standard co-solvent approaches are insufficient.

Mandatory Visualizations



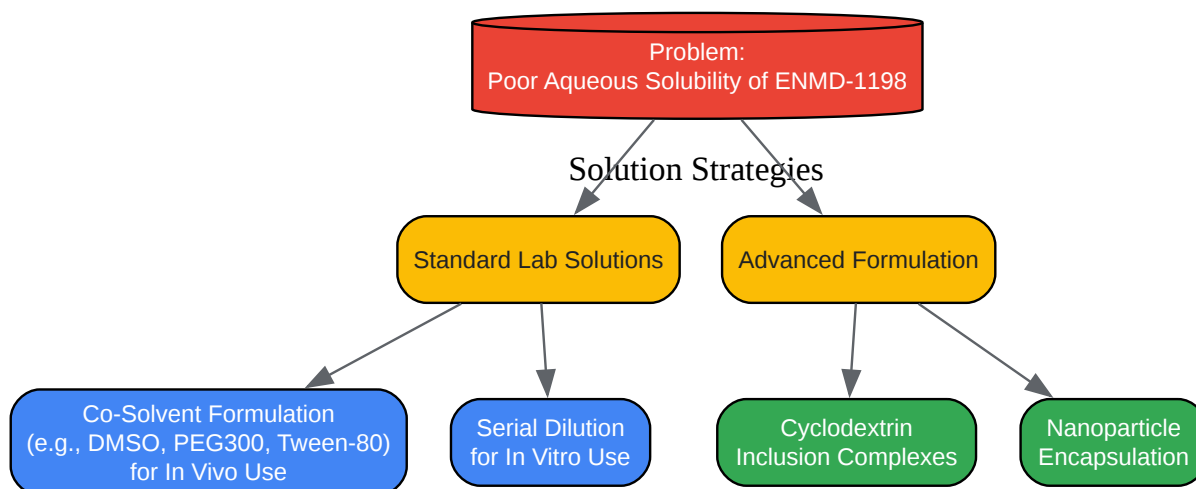
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Caption: Signaling pathway of **ENMD-1198**.



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Caption: Workflow to prevent precipitation for in vitro assays.



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Caption: Logical overview of solutions for **ENMD-1198**.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

- Materials: **ENMD-1198** powder (MW: 311.42), high-quality anhydrous DMSO, appropriate personal protective equipment (PPE), sterile microcentrifuge tubes.
- Calculation: To make 1 mL of a 10 mM stock solution, weigh out 3.11 mg of **ENMD-1198** powder.
 - Calculation: $10 \text{ mmol/L} \times 1 \text{ L}/1000 \text{ mL} \times 311.42 \text{ g/mol} \times 1000 \text{ mg/g} = 3.11 \text{ mg/mL}$
- Procedure: a. Aseptically weigh 3.11 mg of **ENMD-1198** and place it into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO to the tube. c. Vortex thoroughly. If full dissolution is not achieved, warm the solution briefly (e.g., in a 37°C water bath) and/or use an ultrasonic bath until the solution is clear.[9] d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. e. Store aliquots at -80°C.[9]

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol uses a target final concentration of 2.5 µM as an example.[6]

- Materials: 10 mM **ENMD-1198** stock solution in DMSO, 100% DMSO, sterile cell culture medium.
- Procedure: a. Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in 100% DMSO. (e.g., add 10 μ L of 10 mM stock to 90 μ L of DMSO). b. Final Dilution: Prepare the final 2.5 μ M working solution by diluting the 1 mM intermediate stock 1:400 in your cell culture medium. (e.g., add 2.5 μ L of 1 mM intermediate stock to 997.5 μ L of medium). c. Mix gently but thoroughly by inversion or pipetting. The final concentration of DMSO will be 0.25%, which is generally well-tolerated by most cell lines. Always run a vehicle control with the same final DMSO concentration.

Protocol 3: Preparation of an Oral Formulation for In Vivo Animal Studies (2.5 mg/mL)

This protocol is adapted from a published method for preparing **ENMD-1198** for oral administration in mice.[9]

- Materials: **ENMD-1198** powder, DMSO, Polyethylene glycol 300 (PEG300), Tween-80, sterile saline (0.9% NaCl).
- Vehicle Preparation (per 1 mL):
 - 100 μ L DMSO (10%)
 - 400 μ L PEG300 (40%)
 - 50 μ L Tween-80 (5%)
 - 450 μ L Saline (45%)
- Procedure: a. Calculate the total volume of formulation needed for your study. b. Weigh the required amount of **ENMD-1198** (2.5 mg for every 1 mL of final solution). c. In a sterile tube, dissolve the **ENMD-1198** powder completely in the required volume of DMSO first. d. Add the PEG300 and mix thoroughly until the solution is uniform. e. Add the Tween-80 and mix again until uniform. f. Finally, add the saline slowly while mixing to bring the solution to the final volume. g. The resulting mixture should be a clear solution, suitable for oral gavage. Prepare fresh before use if possible.

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